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molecular formula C17H13N3 B8379547 3-(1-Amino-2-naphthylamino)benzonitrile

3-(1-Amino-2-naphthylamino)benzonitrile

Cat. No. B8379547
M. Wt: 259.30 g/mol
InChI Key: PFFHVXQNWHKBTD-UHFFFAOYSA-N
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Patent
US08673915B2

Procedure details

To a methanol (10 mL) and an anhydrous tetrahydrofuran (50 mL) solution of 3-(1-nitro-2-naphthylamino)benzonitrile (1.60 g, 5.53 mmol) was added 10% palladium-active carbon (160 mg), and the mixture was hydrogenated for 4 hours at room temperature under atmospheric pressure. After removal of the catalyst by filtration, the solvent was removed by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3) to obtain the titled compound as a pale brown powder (1.06 g, yield 74%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
3-(1-nitro-2-naphthylamino)benzonitrile
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
CO.[N+:3]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][C:7]=1[NH:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[C:20]#[N:21])([O-])=O>[Pd].O1CCCC1>[NH2:3][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][C:7]=1[NH:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[C:20]#[N:21]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
3-(1-nitro-2-naphthylamino)benzonitrile
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC2=CC=CC=C12)NC=1C=C(C#N)C=CC1
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=CC2=CC=CC=C12)NC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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